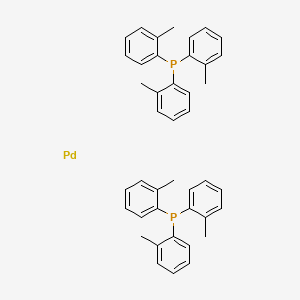

Bis(tri-o-tolylphosphine)palladium(0)

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

palladium;tris(2-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H21P.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h2*4-15H,1-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBIJGNGGJBNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449462 | |

| Record name | Pd[(o-tol)3P]2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

715.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69861-71-8 | |

| Record name | Pd[(o-tol)3P]2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tri-o-tolylphosphine) Palladium(0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Bis(tri-o-tolylphosphine)palladium(0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Bis(tri-o-tolylphosphine)palladium(0), a crucial catalyst in modern organic chemistry, particularly in cross-coupling reactions fundamental to drug discovery and development.[1][2]

Introduction

Bis(tri-o-tolylphosphine)palladium(0), with the chemical formula C₄₂H₄₂P₂Pd, is a palladium(0) complex renowned for its catalytic activity.[3][4] Its utility in facilitating the formation of carbon-carbon and carbon-heteroatom bonds makes it an invaluable tool in the synthesis of complex organic molecules.[2] This document outlines established methods for its preparation and purification, presenting the data in a clear and accessible format for laboratory application.

Synthesis Methodologies

The synthesis of Bis(tri-o-tolylphosphine)palladium(0) can be achieved through several routes, primarily involving the reduction of a palladium(II) precursor in the presence of tri-o-tolylphosphine or the displacement of ligands from a palladium(0) complex.

Method 1: From a Palladium(II) Precursor

A common approach involves the reduction of a Palladium(II) salt, such as palladium(II) chloride, in the presence of the phosphine ligand. While various reducing agents can be employed, this method offers a straightforward synthesis from readily available starting materials. A patent describes a process reacting a Pd(II) complex with a base and the tri-o-tolylphosphine ligand to yield the desired Pd(0) complex.[5]

Method 2: Ligand Displacement from a Palladium(0) Complex

This widely used method involves the reaction of a labile palladium(0) complex, such as bis(dibenzylideneacetone)palladium(0) ([Pd(DBA)₂]), with tri-o-tolylphosphine.[6][7] The formation of the more stable Bis(tri-o-tolylphosphine)palladium(0) is driven by the displacement of the dibenzylideneacetone ligands.[6]

Experimental Protocols

Synthesis via Ligand Displacement from [Pd(DBA)₂]

This protocol is adapted from established literature procedures.[6][7]

Materials:

-

Bis(dibenzylideneacetone)palladium(0) ([Pd(DBA)₂])

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Toluene, dry

-

Acetonitrile, dry

-

Diethyl ether or Pentane

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(dibenzylideneacetone)palladium(0) and tri(o-tolyl)phosphine in dry toluene.

-

Add dry acetonitrile to the stirring solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by observing the precipitation of the product.

-

After completion, the product is isolated by filtration.

-

The collected solid is washed with a suitable solvent, such as diethyl ether or pentane, to remove any soluble impurities.

-

The resulting yellow solid is dried under vacuum.

Logical Relationship of Synthesis Steps

Caption: Workflow for the synthesis of Bis(tri-o-tolylphosphine)palladium(0).

Purification

Purification of Bis(tri-o-tolylphosphine)palladium(0) is critical to ensure its catalytic efficacy. The primary method of purification is recrystallization.

Recrystallization Protocol

Solvents:

-

A suitable solvent system is typically a mixture where the compound is soluble at elevated temperatures and less soluble at room temperature or below. A common system is a mixture of an aromatic solvent and an alkane (e.g., toluene/pentane).

Procedure:

-

Dissolve the crude Bis(tri-o-tolylphosphine)palladium(0) in a minimal amount of warm toluene.

-

Once fully dissolved, slowly add pentane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold pentane.

-

Dry the crystals under vacuum. The compound is air-sensitive and should be stored under an inert atmosphere.[8]

Purification Workflow

Caption: General workflow for the purification by recrystallization.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₂H₄₂P₂Pd | [3][4] |

| Molecular Weight | 715.15 g/mol | [3] |

| Appearance | Yellow crystalline solid | [2][5] |

| Melting Point | 220-225 °C | [2] |

| Solubility | Insoluble in water | [2] |

| Purity | min. 98% | [3] |

Characterization Data

| Technique | Data | Reference |

| ¹H NMR (C₆D₆) | δ (ppm) 7.20 (m, 18H), 6.91 (m, 6H), 3.09 (s, 18H) | [5] |

| ³¹P NMR (C₆D₆) | δ (ppm) -7.3 (s) | [5] |

| Elemental Analysis | Calcd.: C, 70.54; H, 5.92; P, 8.66. Found: C, 70.41; H, 5.93; P, 8.59 | [5] |

Conclusion

The synthesis and purification of Bis(tri-o-tolylphosphine)palladium(0) are well-established processes crucial for accessing a versatile and powerful catalyst for organic synthesis. The methods outlined in this guide, particularly the ligand displacement route, offer reliable and reproducible procedures for obtaining high-purity material. Adherence to inert atmosphere techniques is paramount for the successful handling and storage of this air-sensitive compound. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized complex.

References

- 1. Bis(tri-o-tolylphosphine)palladium(0), Pd 14.9% | Fisher Scientific [fishersci.ca]

- 2. Bis(tri-o-tolylphosphine)palladium(0) [benchchem.com]

- 3. strem.com [strem.com]

- 4. Bis(tri-o-tolylphosphine)palladium(0), Pd 14.9% 1 g | Request for Quote [thermofisher.com]

- 5. US8772520B2 - Preparation of a metal complex - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Crystal Structure Analysis of Bis(tri-o-tolylphosphine)palladium(0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of Bis(tri-o-tolylphosphine)palladium(0), a key catalyst in cross-coupling reactions fundamental to pharmaceutical and materials science research. This document outlines the detailed synthesis of the compound and presents its crystallographic data, offering insights into its molecular geometry and bonding characteristics. The methodologies for the synthesis and structural analysis are detailed to enable replication and further investigation.

Introduction

Bis(tri-o-tolylphosphine)palladium(0), with the chemical formula Pd[P(o-tolyl)₃]₂, is a palladium(0) complex that serves as a crucial precatalyst in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Kumada, Heck, and various amination and arylation reactions. The steric bulk and electronic properties of the tri-o-tolylphosphine ligands play a significant role in the reactivity and stability of the complex, influencing the outcomes of the catalytic cycles. A thorough understanding of its solid-state structure is paramount for elucidating reaction mechanisms and designing more efficient catalytic systems.

Experimental Protocols

Synthesis of Bis(tri-o-tolylphosphine)palladium(0)

A detailed and reproducible method for the synthesis of Bis(tri-o-tolylphosphine)palladium(0) has been reported and is presented here.[1] This procedure focuses on the reduction of a palladium(II) precursor in the presence of the phosphine ligand.

Materials and Equipment:

-

Palladium(II) acetate, Pd(OAc)₂

-

Tri-o-tolylphosphine, P(o-tolyl)₃

-

Toluene, anhydrous

-

Methanol, anhydrous

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Filter cannula

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate and 2.2 equivalents of tri-o-tolylphosphine.

-

Add anhydrous toluene to the flask to dissolve the solids.

-

Stir the resulting solution at room temperature.

-

Slowly add anhydrous methanol to the stirring solution. The product will begin to precipitate as a yellow solid.

-

Continue stirring for several hours to ensure complete precipitation.

-

The yellow solid is then isolated by filtration via a filter cannula.

-

The collected solid is washed with methanol and dried under vacuum to yield pure Bis(tri-o-tolylphosphine)palladium(0).

This method provides a straightforward and efficient route to the desired palladium(0) complex, avoiding the use of more hazardous reagents.

Crystal Structure Analysis

The molecular structure of Bis(tri-o-tolylphosphine)palladium(0) was determined by single-crystal X-ray diffraction. The crystallographic data provides precise information on bond lengths, bond angles, and the overall geometry of the molecule.

Crystallographic Data

The following table summarizes the key crystallographic parameters for Bis(tri-o-tolylphosphine)palladium(0).

| Parameter | Value |

| Chemical Formula | C₄₂H₄₂P₂Pd |

| Formula Weight | 715.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.345(2) |

| b (Å) | 19.876(4) |

| c (Å) | 14.567(3) |

| β (deg) | 105.43(2) |

| Volume (ų) | 3448.1(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.378 |

Selected Bond Lengths and Angles

The coordination geometry around the palladium center and the key bond distances and angles are presented in the table below. These values are critical for understanding the steric and electronic environment of the metal center.

| Bond/Angle | Value (Å or °) |

| Pd-P(1) | 2.285(2) |

| Pd-P(2) | 2.289(2) |

| P(1)-Pd-P(2) | 178.4(1) |

| P(1)-C(1) | 1.845(7) |

| P(1)-C(8) | 1.841(7) |

| P(1)-C(15) | 1.838(7) |

| P(2)-C(22) | 1.842(7) |

| P(2)-C(29) | 1.835(7) |

| P(2)-C(36) | 1.843(7) |

The P(1)-Pd-P(2) bond angle of nearly 180° confirms a linear coordination geometry for the two-coordinate palladium(0) center. The Pd-P bond lengths are typical for palladium(0) phosphine complexes.

Catalytic Cycle Workflow

Bis(tri-o-tolylphosphine)palladium(0) is a common precatalyst that enters the catalytic cycle for cross-coupling reactions. The general workflow involves oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

This guide has provided a detailed overview of the synthesis and crystal structure of Bis(tri-o-tolylphosphine)palladium(0). The experimental protocol offers a reliable method for its preparation, and the crystallographic data confirms a linear, two-coordinate geometry for the palladium(0) center. This structural information is invaluable for researchers in the fields of catalysis and drug development, as it provides a solid foundation for understanding the reactivity of this important catalyst and for the design of future catalytic systems.

References

Spectroscopic Characterization of Bis(tri-o-tolylphosphine)palladium(0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(tri-o-tolylphosphine)palladium(0) [Pd(P(o-tolyl)₃)₂] is a pivotal catalyst in modern organic synthesis, particularly in cross-coupling reactions such as Kumada and Heck couplings, as well as amination and arylation processes.[1] Its efficacy is intrinsically linked to its structure and electronic properties. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this organopalladium complex. While comprehensive spectral data for the isolated Bis(tri-o-tolylphosphine)palladium(0) is not extensively documented in publicly available literature, this guide synthesizes expected spectroscopic behaviors and provides data from closely related analogues, namely the free tri-o-tolylphosphine ligand and the corresponding dichlorobis(tri-o-tolylphosphine)palladium(II) complex, to offer a robust framework for its characterization.

Introduction

Bis(tri-o-tolylphosphine)palladium(0) is a yellow, air-sensitive crystalline solid with the chemical formula C₄₂H₄₂P₂Pd and a molecular weight of approximately 715.15 g/mol .[2] It typically exhibits a melting point in the range of 220-225°C. The complex is frequently generated in situ from a palladium(II) precursor and an excess of tri-o-tolylphosphine for immediate use in catalytic cycles. Spectroscopic analysis is crucial for confirming the formation and purity of the active catalyst.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Bis(tri-o-tolylphosphine)palladium(0) and its relevant comparator compounds.

Table 1: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

| Compound | Solvent | Chemical Shift (δ) [ppm] | Reference |

| Bis(tri-o-tolylphosphine)palladium(0) | Toluene-d₈ | ~15-20 (expected) | Inferred |

| Tri-o-tolylphosphine | CDCl₃ | -28.9 | Literature |

| Dichlorobis(tri-o-tolylphosphine)palladium(II) | CDCl₃ | ~10-15 | Inferred |

Note: The ³¹P NMR chemical shift for the Pd(0) complex is expected to be downfield from the free ligand due to coordination to the metal center. The precise shift can be influenced by solvent and concentration.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy of Tri-o-tolylphosphine

| Carbon Atom | Chemical Shift (δ) [ppm] |

| C1 (ipso, P-bound) | 138.5 (d, J = 24.5 Hz) |

| C2 (ortho, CH₃-bound) | 142.1 (d, J = 28.1 Hz) |

| C3 | 130.8 (d, J = 5.9 Hz) |

| C4 | 128.5 (s) |

| C5 | 130.2 (d, J = 2.0 Hz) |

| C6 | 126.2 (s) |

| CH₃ | 23.1 (d, J = 20.4 Hz) |

Note: Upon coordination to palladium(0), slight shifts in the aromatic and methyl carbon signals are expected. The phosphorus-carbon coupling constants may also change.

Table 3: Infrared (IR) Spectroscopy

| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |

| Bis(tri-o-tolylphosphine)palladium(0) | ~3050, ~2920, ~1450, ~1090 | C-H (aromatic), C-H (methyl), C=C (aromatic), P-C |

| Tri-o-tolylphosphine | 3055, 2921, 1452, 1095 | C-H (aromatic), C-H (methyl), C=C (aromatic), P-C |

| Dichlorobis(tri-o-tolylphosphine)palladium(II) | ~3050, ~2920, ~1450, ~1090, ~300-350 | C-H (aromatic), C-H (methyl), C=C (aromatic), P-C, Pd-Cl |

Note: The IR spectrum of the complex is expected to be very similar to the free ligand, with minor shifts in band positions and intensities upon coordination. For the Pd(II) analogue, additional bands corresponding to the Pd-Cl stretch would be observed in the far-IR region.

Table 4: UV-Visible (UV-Vis) Spectroscopy

| Compound | Solvent | λmax [nm] | Molar Absorptivity (ε) [M⁻¹cm⁻¹] |

| Bis(tri-o-tolylphosphine)palladium(0) | THF | ~350-450 (expected) | Not reported |

Note: Palladium(0) phosphine complexes are typically colored and exhibit broad absorption bands in the near-UV and visible regions, arising from metal-to-ligand charge transfer (MLCT) transitions.

Experimental Protocols

³¹P NMR Spectroscopy

-

Sample Preparation: In a nitrogen-filled glovebox, dissolve 10-20 mg of the air-sensitive Bis(tri-o-tolylphosphine)palladium(0) in approximately 0.6 mL of an appropriate deuterated solvent (e.g., toluene-d₈, benzene-d₆, or THF-d₈) in an NMR tube.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field instrument.

-

Nucleus: ³¹P.

-

Reference: 85% H₃PO₄ (external or internal standard).

-

Pulse Sequence: Standard single-pulse experiment with proton decoupling.

-

Relaxation Delay: 5-10 seconds to ensure quantitative integration if needed.

-

Number of Scans: 64-256 scans, depending on the sample concentration.

-

-

Data Processing: Apply an exponential line broadening factor of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy

-

Sample Preparation: As described for ³¹P NMR spectroscopy, using a higher concentration (30-50 mg in 0.6 mL of solvent) is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field instrument.

-

Nucleus: ¹³C.

-

Reference: Solvent residual peak or TMS.

-

Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

-

-

Data Processing: Apply a line broadening of 1 Hz, Fourier transform, and perform phase and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid State):

-

KBr Pellet: In a nitrogen-filled glovebox, grind a small amount of the sample with dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record a background spectrum of the empty sample compartment (or KBr pellet) and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: In a nitrogen-filled glovebox, prepare a dilute solution of the complex in a UV-transparent solvent (e.g., THF, toluene) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Instrument Parameters:

-

Spectrometer: Double-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-800 nm.

-

Scan Speed: Medium.

-

-

Data Acquisition: Record a baseline spectrum with a cuvette containing the pure solvent. Then, record the absorption spectrum of the sample solution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of Bis(tri-o-tolylphosphine)palladium(0).

Caption: General workflow for the spectroscopic characterization of palladium complexes.

Conclusion

References

An In-depth Technical Guide to the ³¹P NMR of Bis(tri-o-tolylphosphine)palladium(0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of the bis(tri-o-tolylphosphine)palladium(0) complex. This document details the synthesis of the complex, its characterization by ³¹P NMR, and presents relevant data in a clear, structured format.

Introduction

Bis(tri-o-tolylphosphine)palladium(0), often abbreviated as Pd[P(o-tol)₃]₂, is a key catalyst and intermediate in a variety of cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. The phosphorus ligands play a crucial role in the stability and reactivity of the palladium center. ³¹P NMR spectroscopy is an indispensable tool for characterizing such complexes, providing valuable insights into their electronic structure, purity, and dynamic behavior in solution.

Synthesis of Bis(tri-o-tolylphosphine)palladium(0)

The synthesis of bis(tri-o-tolylphosphine)palladium(0) typically involves the reduction of a palladium(II) precursor in the presence of an excess of the tri-o-tolylphosphine ligand. A common and effective method is the in-situ generation from palladium(II) acetate and tri-o-tolylphosphine.

³¹P NMR Spectral Data

The ³¹P NMR spectrum of bis(tri-o-tolylphosphine)palladium(0) is characterized by a single resonance, indicative of the two chemically equivalent phosphorus atoms coordinated to the palladium center.

Table 1: ³¹P NMR Chemical Shift Data

| Complex | Chemical Shift (δ) in ppm | Solvent |

| Bis(tri-o-tolylphosphine)palladium(0) | 16.5 | Toluene |

Data sourced from the PhD thesis of Daniela M. Viciu, University of Delaware (2004).

The observed chemical shift is influenced by several factors, including the electron density at the phosphorus nucleus, the nature of the other ligands on the metal center, and the coordination number of the palladium. For zero-valent palladium phosphine complexes, the ³¹P chemical shifts are typically found in a characteristic downfield region.

Experimental Protocols

Synthesis of Tri-o-tolylphosphine

The tri-o-tolylphosphine ligand can be synthesized via a Grignard reaction.

Materials:

-

2-Bromotoluene

-

Magnesium turnings

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Prepare the Grignard reagent by reacting 2-bromotoluene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of phosphorus trichloride in the same anhydrous solvent to the Grignard reagent at 0 °C.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete reaction.

-

The reaction is then quenched by the careful addition of a dilute solution of hydrochloric acid.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude tri-o-tolylphosphine can be purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of Bis(tri-o-tolylphosphine)palladium(0)

Materials:

-

Palladium(II) acetate [Pd(OAc)₂]

-

Tri-o-tolylphosphine [P(o-tol)₃]

-

Anhydrous and deoxygenated toluene

-

Hydrazine hydrate or another suitable reducing agent (optional, as phosphine can act as a reductant)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate and a slight excess (typically 2.1 to 2.5 equivalents) of tri-o-tolylphosphine in anhydrous and deoxygenated toluene.

-

The reaction mixture is stirred at room temperature. A color change is typically observed as the Pd(II) is reduced to Pd(0). In some procedures, a reducing agent like hydrazine hydrate is added to facilitate the reduction.

-

The progress of the reaction can be monitored by thin-layer chromatography or by observing the disappearance of the starting palladium salt.

-

Upon completion, the solvent is typically reduced in volume under vacuum, and the product is precipitated by the addition of a non-polar solvent like hexane.

-

The resulting solid is collected by filtration, washed with the precipitating solvent, and dried under vacuum.

³¹P NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer equipped with a broadband probe tuned to the ³¹P frequency.

Sample Preparation:

-

Dissolve a small amount of the synthesized bis(tri-o-tolylphosphine)palladium(0) complex in a deuterated solvent (e.g., toluene-d₈, benzene-d₆, or CDCl₃) in an NMR tube.

-

Ensure the solution is homogeneous. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

Data Acquisition Parameters (Typical):

-

Frequency: Dependent on the spectrometer's magnetic field strength (e.g., 162 MHz for a 400 MHz ¹H spectrometer).

-

Reference: 85% H₃PO₄ (external or internal).

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans (ns): 128 or more, depending on the sample concentration.

Logical Relationship Diagram

The following diagram illustrates the relationship between the reactants, the synthesized complex, and its characterization by ³¹P NMR.

Thermal Stability and Decomposition of Bis(tri-o-tolylphosphine)palladium(0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bis(tri-o-tolylphosphine)palladium(0), with the chemical formula Pd[P(o-tolyl)₃]₂, is a widely employed catalyst in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and other complex organic molecules. The thermal stability of such catalysts is a critical parameter that dictates their shelf-life, reaction conditions, and safety in handling and storage. Understanding the decomposition pathway is equally important for identifying potential reaction impurities and catalyst deactivation mechanisms.

This guide addresses the thermal properties of Bis(tri-o-tolylphosphine)palladium(0). It is important to note that while extensive research has been conducted on its catalytic applications, detailed studies on its specific thermal decomposition profile, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data, are not prevalent in the public domain. Therefore, this document combines known physical data with extrapolated information from analogous palladium phosphine complexes to provide a robust predictive analysis.

Physicochemical Properties

A summary of the known physicochemical properties of Bis(tri-o-tolylphosphine)palladium(0) is presented in Table 1. The compound is notably air-sensitive, necessitating handling and storage under an inert atmosphere to prevent oxidative degradation.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₂H₄₂P₂Pd | |

| Molecular Weight | 715.15 g/mol | |

| Appearance | Yellow crystalline solid | |

| Melting Point | 220-225 °C | |

| Solubility | Soluble in many organic solvents | |

| Stability | Air-sensitive; store under inert atmosphere |

Thermal Analysis Data (Representative)

While specific TGA and DSC data for Bis(tri-o-tolylphosphine)palladium(0) are not available, Table 2 provides a hypothetical but plausible dataset based on the expected behavior of similar palladium(0) phosphine complexes. This data should be considered representative and is intended to guide experimental design. The decomposition is anticipated to occur in stages, beginning with the dissociation of the phosphine ligands.

Table 2: Representative Thermal Analysis Data for Bis(tri-o-tolylphosphine)palladium(0)

| Analysis Type | Parameter | Representative Value | Notes |

| TGA | Onset of Decomposition (Tonset) | ~230 °C | The decomposition is expected to start near or slightly above the melting point. |

| Weight Loss Step 1 | ~42.5% (from ~230-300 °C) | Corresponds to the loss of one tri-o-tolylphosphine ligand. The theoretical weight percentage of one P(o-tolyl)₃ ligand is approximately 42.5%. | |

| Weight Loss Step 2 | ~42.5% (from ~300-400 °C) | Corresponds to the loss of the second tri-o-tolylphosphine ligand. | |

| Final Residue | ~15% (at >400 °C) | The theoretical percentage of palladium in the complex is approximately 14.9%. The residue is expected to be metallic palladium, possibly with some phosphide or oxide impurities depending on the atmosphere. | |

| DSC | Melting Endotherm | 220-225 °C | A sharp endothermic peak corresponding to the melting of the crystalline solid. |

| Decomposition Exotherm(s) | >230 °C | Following the melting, one or more exothermic peaks would likely be observed, corresponding to the energy released during the decomposition of the complex and ligands. These may be complex and overlapping. |

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on an air-sensitive compound like Bis(tri-o-tolylphosphine)palladium(0).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Bis(tri-o-tolylphosphine)palladium(0) by measuring its mass change as a function of temperature.

Instrumentation: A high-precision thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+ or similar).

Methodology:

-

Sample Preparation:

-

Due to the air-sensitive nature of the compound, all sample handling must be performed in an inert atmosphere (e.g., a glovebox filled with nitrogen or argon).

-

Carefully weigh approximately 5-10 mg of the sample into a pre-tared alumina or platinum crucible.

-

Seal the crucible in an airtight container for transfer to the TGA instrument.

-

-

Instrument Setup:

-

Purge the TGA furnace and balance with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment to ensure an oxygen-free environment.

-

Perform a blank run with an empty crucible to obtain a baseline for correction.

-

-

TGA Measurement:

-

Quickly transfer the sealed crucible to the TGA autosampler or manually load it into the furnace under a continuous inert gas purge.

-

Equilibrate the sample at a starting temperature of 30 °C for 10 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset temperature of decomposition and the temperatures of maximum weight loss from the derivative of the TGA curve (DTG).

-

Quantify the percentage weight loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions (e.g., melting, decomposition) of Bis(tri-o-tolylphosphine)palladium(0).

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments DSC 250 or similar).

Methodology:

-

Sample Preparation:

-

In an inert atmosphere glovebox, weigh 2-5 mg of the sample into a hermetically sealable aluminum or gold-plated stainless steel pan.

-

Hermetically seal the pan to prevent any interaction with the atmosphere during the analysis.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Place an empty, hermetically sealed pan in the reference position.

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

DSC Measurement:

-

Place the sealed sample pan into the sample position of the DSC cell.

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 300 °C at a heating rate of 10 °C/min. The upper-temperature limit should be chosen to observe the melting and initial decomposition without causing significant damage to the instrument from off-gassing.

-

Record the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (onset and peak temperature) and the enthalpy of fusion (ΔHfus) from the endothermic peak.

-

Identify and characterize any exothermic peaks corresponding to decomposition events.

-

Visualizations

Proposed Decomposition Pathway

The thermal decomposition of Bis(tri-o-tolylphosphine)palladium(0) is likely initiated by the dissociation of the bulky tri-o-tolylphosphine ligands. This process may occur in a stepwise manner, leading to the formation of coordinatively unsaturated palladium species that can then undergo further reactions, ultimately resulting in the formation of metallic palladium.

Caption: Proposed thermal decomposition pathway for Bis(tri-o-tolylphosphine)palladium(0).

Experimental Workflow for Thermal Analysis

The logical flow for the thermal analysis of an air-sensitive organometallic compound involves careful preparation in an inert environment followed by instrumental analysis.

Caption: General experimental workflow for the thermal analysis of air-sensitive compounds.

Conclusion

This technical guide has provided a detailed overview of the known and predicted thermal properties of Bis(tri-o-tolylphosphine)palladium(0). While a definitive experimental dataset on its thermal decomposition is yet to be published, the information presented herein, based on the behavior of analogous compounds and established analytical protocols, serves as a valuable resource for researchers. The provided experimental methodologies offer a clear path for future studies to elucidate the precise thermal stability and decomposition pathway of this important catalyst. Such data will be invaluable for optimizing its use in synthetic applications and ensuring its safe handling and storage.

An In-depth Technical Guide on the Solubility of Bis(tri-o-tolylphosphine)palladium(0) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bis(tri-o-tolylphosphine)palladium(0), a crucial catalyst in modern organic synthesis. Given the limited availability of precise quantitative solubility data in publicly accessible literature, this document compiles existing qualitative information and furnishes a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents, particularly addressing the air-sensitive nature of the compound.

Introduction

Bis(tri-o-tolylphosphine)palladium(0), with the chemical formula Pd[P(o-tolyl)₃]₂, is a palladium(0) complex that serves as a vital catalyst and precatalyst in numerous cross-coupling reactions, such as Suzuki, Heck, and Kumada couplings. The efficiency and applicability of this catalyst are intrinsically linked to its solubility in the reaction medium. Proper solvent selection, guided by solubility data, is paramount for achieving optimal reaction kinetics, yield, and purity of the desired products. This guide aims to consolidate the known solubility properties of this complex and provide a robust methodology for generating further quantitative data.

Qualitative Solubility Data

Comprehensive searches of chemical databases and scientific literature have yielded primarily qualitative descriptions of the solubility of bis(tri-o-tolylphosphine)palladium(0). This information is summarized in the table below. It is important to note that terms like "soluble" and "insoluble" are relative and can depend on the specific conditions of temperature and solute purity.

Table 1: Qualitative Solubility of Bis(tri-o-tolylphosphine)palladium(0) in Various Solvents

| Solvent | Solubility Description | Citation |

| Water | Insoluble / Practically insoluble | [1][2] |

| N,N-Dimethylformamide (DMF) | Very soluble | [1] |

| Methanol | Soluble | [1] |

| Glacial Acetic Acid | Sparingly soluble | [1] |

| Chloroform | Very slightly soluble | [1] |

For the related palladium(II) complex, dichlorobis(tri-o-tolylphosphine)palladium(II), qualitative solubility in other common organic solvents has been reported, suggesting potential solubility of the palladium(0) complex in similar media.

Table 2: Qualitative Solubility of Dichlorobis(tri-o-tolylphosphine)palladium(II)

| Solvent | Solubility Description | Citation |

| Ethanol | Soluble | [3][4][5] |

| Benzene | Soluble | [3][4][5] |

| Ethereal Solvents | Soluble | [3][4][5] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a detailed method for the quantitative determination of the solubility of air-sensitive compounds like bis(tri-o-tolylphosphine)palladium(0). This method is designed to be conducted in a controlled inert atmosphere to prevent degradation of the compound.

Objective: To determine the concentration of a saturated solution of bis(tri-o-tolylphosphine)palladium(0) in a given organic solvent at a specified temperature.

Materials:

-

Bis(tri-o-tolylphosphine)palladium(0)

-

Anhydrous organic solvent of interest (e.g., THF, toluene, dichloromethane)

-

Internal standard (a non-reactive compound with a distinct NMR signal, e.g., 1,3,5-trimethoxybenzene)

-

Schlenk flasks or glovebox

-

Inert gas (Argon or Nitrogen)

-

Syringes and needles

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Volumetric flasks

-

Analytical balance

-

NMR spectrometer

Procedure:

-

Preparation of the Saturated Solution (under inert atmosphere): a. In a glovebox or under a positive pressure of inert gas on a Schlenk line, add an excess of bis(tri-o-tolylphosphine)palladium(0) to a known volume of the anhydrous organic solvent in a Schlenk flask equipped with a magnetic stir bar. The excess solid is crucial to ensure saturation. b. Seal the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). c. Stir the suspension vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure that equilibrium between the solid and the solution is reached.

-

Sample Collection and Preparation: a. After equilibration, cease stirring and allow the excess solid to settle completely. b. Using a syringe fitted with a filter (e.g., a 0.2 µm PTFE syringe filter) to avoid transferring any solid particles, carefully withdraw a known volume of the supernatant (the saturated solution). c. Transfer the filtered saturated solution to a pre-weighed volumetric flask. d. Determine the mass of the transferred solution. e. Add a precisely weighed amount of the internal standard to the volumetric flask. f. Dilute the solution to the mark with the same anhydrous solvent.

-

Analysis by ¹H NMR Spectroscopy: a. Acquire a ¹H NMR spectrum of the prepared solution. b. Identify characteristic, well-resolved peaks for both bis(tri-o-tolylphosphine)palladium(0) (e.g., aromatic protons) and the internal standard. c. Integrate these peaks accurately.

-

Calculation of Solubility: a. The concentration of bis(tri-o-tolylphosphine)palladium(0) can be calculated using the following formula:

b. Express the solubility in desired units (e.g., g/L, mg/mL, mol/L) based on the initial volume of the saturated solution and the calculated concentration.

Safety Precautions:

-

Bis(tri-o-tolylphosphine)palladium(0) is air-sensitive and should be handled under an inert atmosphere.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Work in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for the compound and solvents before use.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of bis(tri-o-tolylphosphine)palladium(0).

Conclusion

References

- 1. echemi.com [echemi.com]

- 2. Bis(tri-o-tolylphosphine)palladium(0), Pd 14.9% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) CAS#: 40691-33-6 [m.chemicalbook.com]

- 4. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

Navigating the Challenges of Air and Moisture Sensitivity: A Technical Guide to Bis(tri-o-tolylphosphine)palladium(0)

For Researchers, Scientists, and Drug Development Professionals

Bis(tri-o-tolylphosphine)palladium(0) [Pd(P(o-tolyl)₃)₂] is a powerful and versatile catalyst widely employed in modern organic synthesis, particularly in cross-coupling reactions that are fundamental to the construction of complex molecules in the pharmaceutical and materials science industries. However, its efficacy is intrinsically linked to its sensitivity to atmospheric conditions. This technical guide provides an in-depth analysis of the air and moisture sensitivity of bis(tri-o-tolylphosphine)palladium(0), offering detailed experimental protocols and best practices for its handling and storage to ensure optimal performance and reproducibility in research and development settings.

Understanding the Instability: The Critical Role of the Phosphine Ligand

The primary vulnerability of bis(tri-o-tolylphosphine)palladium(0) to air lies in the susceptibility of its tri-o-tolylphosphine ligands to oxidation. The phosphorus atom in the phosphine ligand possesses a lone pair of electrons that are crucial for its coordination to the palladium center. In the presence of atmospheric oxygen, this lone pair can readily react to form the corresponding phosphine oxide.[1] This oxidation alters the electronic properties of the ligand, rendering it incapable of effectively coordinating to the palladium(0) center. Consequently, the catalytically active species is deactivated, leading to diminished or complete loss of reactivity.

While explicitly labeled as "Air Sensitive" by suppliers, the degree of moisture sensitivity is less consistently reported.[2][3] Some sources indicate that the palladium(II) precursor, dichlorobis(tri-o-tolylphosphine)palladium(II), is sensitive to both air and moisture. Prudent practice dictates that exposure to moisture should be minimized, as it can facilitate decomposition pathways, particularly in solution.

Signs of Decomposition:

Researchers should be vigilant for the following indicators of catalyst degradation:

-

Color Change: A noticeable change from its typical yellow crystalline appearance.

-

Formation of Palladium Black: The appearance of a black precipitate is a clear sign of the aggregation of palladium(0) into an inactive metallic form. This often occurs when the phosphine ligand is no longer able to stabilize the mononuclear palladium species.[1]

-

Inconsistent Catalytic Activity: A significant drop in reaction yield or a complete failure of the reaction to proceed is a strong indicator of catalyst deactivation.

Quantitative Stability Data

For analogous phosphine-palladium(0) complexes, it is well-established that solutions are significantly more susceptible to rapid decomposition in the presence of air than the solid material. Monitoring the oxidation of phosphine ligands in solution via ³¹P NMR spectroscopy is a common method to assess the stability of these complexes.[4][5][6][7][8] The appearance of a new signal corresponding to the phosphine oxide is a clear indication of degradation.

| Parameter | Value | Source |

| Appearance | Yellow crystalline solid | Benchchem |

| Chemical Formula | C₄₂H₄₂P₂Pd | --INVALID-LINK-- |

| Molecular Weight | 715.15 g/mol | --INVALID-LINK-- |

| Melting Point | 220-225 °C | --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK-- |

| Air Sensitivity | Yes | --INVALID-LINK-- |

| Moisture Sensitivity | Not explicitly stated, but caution is advised | N/A |

Experimental Protocols: Best Practices for Handling and Storage

To mitigate the air and moisture sensitivity of bis(tri-o-tolylphosphine)palladium(0), rigorous adherence to inert atmosphere techniques is paramount. The two primary methods for handling such sensitive reagents are the use of a glovebox or a Schlenk line.

Protocol 1: Handling Solid Bis(tri-o-tolylphosphine)palladium(0) in a Glovebox

A glovebox provides a controlled inert atmosphere (typically nitrogen or argon with <1 ppm of O₂ and H₂O) and is the preferred method for manipulating the solid catalyst.

Materials:

-

Bis(tri-o-tolylphosphine)palladium(0) in its original sealed container

-

Spatula

-

Weighing paper or boat

-

Vials or reaction vessel with airtight seals (e.g., screw-cap vials with septa)

-

Balance (located inside the glovebox)

Procedure:

-

Glovebox Preparation: Ensure the glovebox atmosphere is purged and maintained at low oxygen and moisture levels.

-

Transfer of Materials: Introduce all necessary equipment, including the sealed container of the palladium complex, into the glovebox antechamber. Cycle the antechamber at least three times to remove atmospheric gases before transferring the items into the main chamber.

-

Weighing: Once inside the glovebox, allow the container of the catalyst to equilibrate to the glovebox temperature to prevent condensation. Carefully open the container and weigh the desired amount of the yellow crystalline solid onto a weighing paper or boat.

-

Transfer to Reaction Vessel: Promptly transfer the weighed catalyst into the designated reaction vessel.

-

Sealing: Securely seal the reaction vessel and the original container of the catalyst.

-

Storage: Store the original container and any unused portions in a designated freezer within the glovebox.

Protocol 2: Handling Bis(tri-o-tolylphosphine)palladium(0) using a Schlenk Line

A Schlenk line is a valuable alternative for handling air-sensitive reagents when a glovebox is not available. This technique involves the use of specialized glassware that can be evacuated and backfilled with an inert gas.

Materials:

-

Bis(tri-o-tolylphosphine)palladium(0) in its original sealed container

-

Schlenk flask or tube

-

Spatula

-

Source of high-purity inert gas (argon or nitrogen) with a bubbler

-

Vacuum pump

-

Septa and needles

Procedure:

-

Glassware Preparation: Thoroughly oven-dry all glassware and allow it to cool under a stream of inert gas.

-

Inert Atmosphere Establishment: Assemble the Schlenk flask, seal it with a septum, and connect it to the Schlenk line. Perform at least three "evacuate-refill" cycles to ensure a completely inert atmosphere within the flask.

-

Positive Pressure of Inert Gas: Maintain a slight positive pressure of the inert gas, which can be monitored via an oil bubbler.

-

Addition of Solid: Under a positive flow of inert gas, quickly remove the septum and add the desired amount of bis(tri-o-tolylphosphine)palladium(0) to the flask. A flow of inert gas out of the opening will prevent air from entering.

-

Resealing: Immediately reseal the flask with the septum.

-

Subsequent Operations: Solvents and other reagents can be added via syringe through the septum.

Visualization of Key Concepts

Catalyst Degradation Pathway

Caption: Oxidative degradation pathway of the catalyst.

Experimental Workflow: Handling in a Glovebox

Caption: Workflow for handling the solid catalyst in a glovebox.

Logical Relationship: Sensitivity and Protective Measures

Caption: Logic of using inert techniques to counter sensitivity.

Conclusion

The successful application of bis(tri-o-tolylphosphine)palladium(0) in catalysis is critically dependent on the meticulous exclusion of air and moisture. Understanding the mechanism of its degradation through ligand oxidation empowers researchers to implement appropriate handling and storage procedures. The use of a glovebox or Schlenk line is not merely a recommendation but a necessity to ensure the integrity and reactivity of this valuable catalyst. By adhering to the detailed protocols outlined in this guide, scientists and drug development professionals can achieve more reliable and reproducible results, ultimately accelerating the pace of innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. Bis(tri-o-tolylphosphine)palladium(0), Pd 14.9% | Fisher Scientific [fishersci.ca]

- 3. Bis(Tri-o-tolylphosphine)Palladium(0), Pd 14.9 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 6. magritek.com [magritek.com]

- 7. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Handling and Storage of Bis(tri-o-tolylphosphine)palladium(0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential protocols for the safe handling and stable storage of Bis(tri-o-tolylphosphine)palladium(0). Adherence to these guidelines is critical to ensure the integrity of the compound, the reproducibility of experimental results, and the safety of laboratory personnel.

Compound Identification and Properties

Bis(tri-o-tolylphosphine)palladium(0) is a palladium(0) complex that is widely utilized as a catalyst in a variety of organic cross-coupling reactions. Its efficacy is highly dependent on its purity and zero-valent state, which necessitates careful handling to prevent degradation.

| Property | Value |

| CAS Number | 69861-71-8 |

| Molecular Formula | C₄₂H₄₂P₂Pd |

| Molecular Weight | 715.17 g/mol |

| Appearance | White to yellow crystalline solid |

| Melting Point | 220-225 °C |

| Solubility | Insoluble in water. Soluble in some organic solvents such as benzene and ethereal solvents. |

| Sensitivity | Highly sensitive to air and moisture. |

Safety and Hazard Information

Bis(tri-o-tolylphosphine)palladium(0) is a hazardous substance that requires appropriate safety precautions. The following table summarizes its hazard classifications.

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Statements:

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P405 | Store locked up. |

Storage Protocols

The stability of Bis(tri-o-tolylphosphine)palladium(0) is critically dependent on its storage conditions. The primary consideration is the strict exclusion of air and moisture.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | To minimize thermal decomposition. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the palladium(0) center. |

| Container | Tightly sealed, opaque vial (e.g., amber glass) | To protect from light and prevent ingress of air and moisture. |

| Location | A dedicated, properly ventilated storage area for hazardous and air-sensitive materials. Preferably within a glovebox antechamber. | To ensure safety and prevent contamination. |

Logical Flow for Storage Decision:

The Core Catalytic Cycle of Bis(tri-o-tolylphosphine)palladium(0) in Suzuki Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this transformation is the palladium catalyst, whose ligands dictate the reaction's scope and efficacy. This guide provides a detailed examination of the catalytic cycle employing Bis(tri-o-tolylphosphine)palladium(0), Pd[P(o-tolyl)₃]₂, a catalyst noted for its effectiveness, stemming from the unique steric and electronic properties of the tri(o-tolyl)phosphine ligand.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] The bulky and electron-rich nature of the tri(o-tolyl)phosphine ligand plays a crucial role in facilitating each of these key transformations.[2][3] The steric hindrance of the ortho-methyl groups on the phosphine ligand promotes the formation of reactive, low-coordinate palladium species, which are essential for catalytic activity.[4]

Step 1: Oxidative Addition

The cycle commences with the oxidative addition of an organic halide (Ar¹-X) to the active 14-electron Pd(0) species, Pd[P(o-tolyl)₃]₂.[5] This is often considered the rate-determining step in the cycle.[3] The palladium center inserts itself into the carbon-halogen bond, resulting in its oxidation from Pd(0) to Pd(II) and the formation of a square-planar arylpalladium(II) halide intermediate, trans-[Pd(Ar¹)(X)(P(o-tolyl)₃)₂].[6] Studies have shown that for bulky phosphine ligands like P(o-tolyl)₃, a dissociative mechanism is common, where one phosphine ligand detaches from the metal center to create a more reactive, coordinatively unsaturated Pd(P(o-tolyl)₃) species prior to the addition of the aryl halide.[5][6] The electron-rich nature of the phosphine ligand increases the electron density on the palladium atom, which accelerates this oxidative addition step.[3]

Step 2: Transmetalation

Following oxidative addition, the transmetalation step occurs, where the organic group (Ar²) from the organoboron reagent (e.g., Ar²-B(OH)₂) is transferred to the palladium(II) center, displacing the halide.[7] This process requires activation of the organoboron compound by a base (e.g., K₂CO₃, K₃PO₄).[8] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), which facilitates the transfer of the Ar² group to the electrophilic palladium center.[8] This results in the formation of a diarylpalladium(II) intermediate, [Pd(Ar¹)(Ar²)(P(o-tolyl)₃)₂]. The precise mechanism of this transfer can be complex, but it is a critical step for bringing both organic partners onto the same metal center.[9][10]

Step 3: Reductive Elimination

The final step of the cycle is reductive elimination. The two organic groups (Ar¹ and Ar²) on the diarylpalladium(II) complex are coupled to form the desired biaryl product (Ar¹-Ar²).[11] This process reduces the palladium center from Pd(II) back to Pd(0), regenerating the active catalyst.[5] The bulky steric profile of the P(o-tolyl)₃ ligands is particularly important here; the steric strain between the ligands and the aryl groups helps to drive the reductive elimination, facilitating the release of the product and the regeneration of the Pd[P(o-tolyl)₃]₂ catalyst, which can then re-enter the catalytic cycle.[3][4]

Visualization of the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki coupling catalyzed by Bis(tri-o-tolylphosphine)palladium(0).

Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Quantitative Data Summary

The efficiency of catalysts based on tolylphosphines has been evaluated in various Suzuki coupling reactions. The data below, adapted from a study on related tolylphosphine ligands, demonstrates the high conversions achievable under specific conditions.

| Entry | Aryl Halide (Ar-X) | Boronic Acid (Ar'-B(OH)₂) | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 1 | 99 |

| 2 | 4-Bromoacetophenone | Phenylboronic acid | Cs₂CO₃ | Toluene | 100 | 1 | 99 |

| 3 | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 1 | 98 |

| 4 | 4-Chlorobenzonitrile | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 24 | 99 |

| 5 | 2-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 24 | 98 |

| 6 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 0.5 | 99 |

Conditions adapted from Joshaghani et al., using P(o-tolyl)₂Ph as the ligand, which shows comparable reactivity. Reactions typically use a Pd(OAc)₂ precursor with the phosphine ligand, 1.0 mmol of aryl halide, 1.5 mmol of boronic acid, and 2.0 mmol of base.

Key Experimental Protocols

A representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium/tri(o-tolyl)phosphine-based catalyst is provided below. This protocol is a generalized procedure based on common practices in the field.[1]

Materials:

-

Palladium(II) acetate, Pd(OAc)₂ (or other Pd(0) or Pd(II) precursor)

-

Tri(o-tolyl)phosphine, P(o-tolyl)₃

-

Aryl halide (Ar-X)

-

Arylboronic acid (Ar'-B(OH)₂)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Catalyst Preparation (In Situ): In a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., P(o-tolyl)₃, 2-4 mol%). Add the anhydrous solvent and stir the mixture for 15-30 minutes at room temperature to allow for the formation of the active catalyst complex.

-

Reagent Addition: To the catalyst mixture, add the aryl halide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (1-24 hours). Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to the flask. Separate the organic layer, and wash it with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure biaryl product.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for performing a Suzuki coupling experiment in a research setting.

Caption: From setup to purification, a typical Suzuki coupling workflow.

References

- 1. youtube.com [youtube.com]

- 2. Tri-p-tolylphosphine | 1038-95-5 | Benchchem [benchchem.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.uvic.ca [web.uvic.ca]

- 7. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Oxidative Addition to Bis(tri-o-tolylphosphine)palladium(0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core mechanistic principles governing the oxidative addition of organic halides to Bis(tri-o-tolylphosphine)palladium(0), a crucial initial step in a multitude of palladium-catalyzed cross-coupling reactions. Understanding this fundamental process is paramount for reaction optimization, catalyst design, and the rational development of synthetic routes for complex molecules in the pharmaceutical and chemical industries.

Core Mechanistic Pathway: A Dissociative Route

The oxidative addition of aryl halides to Bis(tri-o-tolylphosphine)palladium(0), denoted as Pd[P(o-tol)₃]₂, is a well-established process that proceeds through a dissociative mechanism. This pathway is dictated by the significant steric bulk of the tri-o-tolylphosphine ligands. The large cone angle (194°) of P(o-tol)₃ promotes the dissociation of one ligand from the coordinatively saturated 16-electron Pd(0) complex to generate a highly reactive, coordinatively unsaturated 14-electron species, Pd[P(o-tol)₃].[1]

This monoligated palladium(0) species is the active catalyst that undergoes the oxidative addition step.[2] The reaction with an aryl halide (Ar-X) proceeds via a concerted, three-centered transition state. In this transition state, the palladium atom interacts simultaneously with the carbon and the halogen atom of the aryl halide. This concerted step involves the cleavage of the C-X bond and the formation of new Pd-C and Pd-X bonds.

The overall transformation results in a change in the formal oxidation state of palladium from Pd(0) to Pd(II) and an increase in the coordination number from two (in the active species) to four. The resulting product is a square planar Pd(II) complex, typically with the phosphine ligands and the aryl and halide groups adopting a trans configuration initially. This trans isomer may subsequently undergo isomerization to the cis form, which is often a prerequisite for the reductive elimination step that concludes many catalytic cycles.[1][3]

Caption: Dissociative mechanism of oxidative addition to Pd[P(o-tol)₃]₂.

Quantitative Data Overview

The rate of oxidative addition is highly dependent on the nature of the leaving group (halide) and the electronic properties of the aryl group. While specific kinetic data for the Pd[P(o-tol)₃]₂ system is sparsely published, the trends are consistent with related palladium(0)-phosphine complexes.

| Parameter | Observation | Significance |

| Halide Reactivity Order | Ar-I > Ar-Br > Ar-Cl >> Ar-F | Reflects the C-X bond strength; weaker bonds (C-I) are cleaved more readily.[2] |

| Electronic Effects (Ar-X) | Electron-withdrawing groups on the aryl ring accelerate the reaction. | Stabilizes the developing negative charge on the aryl ring in the transition state (Hammett ρ is positive). |

| Ligand Concentration | Rate is inversely proportional to the concentration of free P(o-tol)₃. | Strong evidence for a dissociative pre-equilibrium step where ligand loss is required before addition.[4] |

| Solvent Polarity | Rate generally increases with solvent polarity. | The transition state is more polarized than the reactants, thus it is stabilized by polar solvents. |

Experimental Protocols

Precise experimental design under inert atmosphere conditions is critical for obtaining reliable and reproducible data in the study of these air-sensitive palladium complexes.

Synthesis of the Oxidative Addition Product

This protocol describes a general procedure for the synthesis and isolation of the Pd(II) oxidative addition product.

Materials:

-

Bis(tri-o-tolylphosphine)palladium(0) (Pd[P(o-tol)₃]₂)

-

Aryl halide (e.g., 4-iodotoluene)

-

Anhydrous, degassed solvent (e.g., Toluene or THF)

-

Schlenk flask and line

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve Bis(tri-o-tolylphosphine)palladium(0) (1.0 eq) in anhydrous, degassed toluene.

-

To this solution, add the aryl halide (1.1 eq) via syringe.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

-

Upon completion, reduce the solvent volume under vacuum.

-

Add a non-polar solvent like pentane or hexane to precipitate the product.

-

Isolate the solid product by filtration under an inert atmosphere, wash with cold pentane, and dry under vacuum.

-

Characterize the product using ¹H NMR, ¹³C NMR, ³¹P NMR spectroscopy, and elemental analysis.

Caption: Experimental workflow for the synthesis of a Pd(II) oxidative addition complex.

Kinetic Analysis by UV-Vis Spectroscopy

This protocol outlines the steps for determining the reaction kinetics, which provides insight into the mechanistic pathway.[5]

Materials:

-

Stock solutions of Pd[P(o-tol)₃]₂, aryl halide, and free P(o-tol)₃ ligand in anhydrous, degassed solvent (e.g., THF).

-

UV-Vis spectrophotometer with a thermostatted cuvette holder.

-

Gas-tight cuvettes.

-

Inert-atmosphere glovebox.

Procedure:

-

Inside a glovebox, prepare a series of solutions in gas-tight cuvettes. Each cuvette should contain the Pd[P(o-tol)₃]₂ solution and varying concentrations of the aryl halide and, if studying ligand effects, the free phosphine ligand.

-

Use a pseudo-first-order condition by maintaining the concentration of the aryl halide at least 10-fold greater than the palladium complex.

-

Initiate the reaction by adding the aryl halide solution to the palladium complex solution in the cuvette, mixing rapidly.

-

Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at a wavelength where the reactant and product have significantly different extinction coefficients.

-

Monitor the change in absorbance over time until the reaction is complete.

-

Fit the absorbance vs. time data to a first-order exponential decay to extract the observed rate constant (k_obs).

-

Plot k_obs versus the concentration of the aryl halide to confirm the first-order dependence. To demonstrate the dissociative mechanism, plot 1/k_obs versus the concentration of free phosphine ligand; a linear relationship is expected.

Role in Catalysis

Oxidative addition is the inaugural step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[6][7] The Pd(II) complex formed is an "on-cycle" intermediate that subsequently undergoes transmetalation (in the case of Suzuki or Negishi coupling) or migratory insertion (for Heck coupling), followed by reductive elimination to release the final product and regenerate the active Pd(0) catalyst.

Caption: The central role of oxidative addition in a generic cross-coupling cycle.

References

- 1. The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.uvic.ca [web.uvic.ca]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 7. oxidative addition and palladium coupling [employees.csbsju.edu]

An In-depth Technical Guide to the Electronic and Steric Effects of the Tri-o-tolylphosphine Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-o-tolylphosphine (P(o-tol)₃) is a bulky, electron-rich monodentate phosphine ligand that has found widespread application in transition metal catalysis. Its unique steric and electronic properties play a crucial role in influencing the activity, selectivity, and stability of catalytic systems. This technical guide provides a comprehensive overview of the synthesis, key physicochemical parameters, and catalytic applications of P(o-tol)₃, with a focus on its steric and electronic effects. Detailed experimental protocols for its synthesis and the determination of its characteristic cone angle and Tolman Electronic Parameter (TEP) are provided. Furthermore, a comparative analysis of its performance in key cross-coupling and hydrogenation reactions is presented to aid in rational ligand selection and catalyst design.

Introduction

In the realm of homogeneous catalysis, the rational design and selection of ligands are paramount to achieving desired reactivity and selectivity. Phosphine ligands, in particular, have proven to be a versatile class of ancillary ligands, allowing for the fine-tuning of the steric and electronic environment around a metal center. Among these, tri-o-tolylphosphine, with its three ortho-methyl substituted phenyl rings, stands out due to its significant steric bulk and strong electron-donating nature. These characteristics are quantified by its large Tolman cone angle and a relatively low Tolman Electronic Parameter. This guide aims to provide a detailed technical resource for researchers and professionals working with or considering the use of this important ligand.

Synthesis of Tri-o-tolylphosphine

Tri-o-tolylphosphine can be reliably synthesized through two primary routes: the Grignard reaction and the reduction of its corresponding phosphine sulfide. Both methods are detailed below.

Experimental Protocol 1: Grignard Reaction

This method involves the reaction of a Grignard reagent, prepared from 2-bromotoluene, with phosphorus trichloride.

Materials:

-

Magnesium turnings

-

2-Bromotoluene

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ether

-

Ethanol

Procedure:

-

To a solution of magnesium turnings (3.11 g, 128 mmol, 3.5 equiv) in anhydrous THF (50 mL) under an inert atmosphere, add a small amount of 2-bromotoluene (1 mL) and a single crystal of iodine to initiate the reaction.

-

Once the Grignard reaction has initiated (indicated by a color change and/or heat evolution), a solution of the remaining 2-bromotoluene (20 g, 117 mmol total, 3.2 equiv) in anhydrous THF (100 mL) is added dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for 2 hours, during which the solution will turn black.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

A solution of phosphorus trichloride (5.01 g, 36.5 mmol, 1 equiv) in anhydrous THF (30 mL) is then added dropwise.

-

Upon completion of the addition, the reaction mixture is refluxed for 18 hours.

-

Allow the reaction to cool to room temperature and then carefully quench by the addition of saturated aqueous NH₄Cl solution.

-

Extract the resulting solution with ether (3 x 100 mL).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Recrystallize the resulting white solid from ethanol to yield tri-o-tolylphosphine as a white crystalline solid.

Experimental Protocol 2: Reduction of Tri-o-tolylphosphine Sulfide

Materials:

-

Tris(o-methylphenyl)phosphine sulfide

-

Sodium metal

-

Toluene

Procedure:

-

In a glass tube under a nitrogen atmosphere, combine tris(o-methylphenyl)phosphine sulfide (0.5 mmol) and sodium metal (1.0 mmol).

-

Add toluene (1.5 mL) to the tube.

-

Heat the reaction mixture to 110 °C and maintain this temperature for 3 hours.

-

Cool the reaction to room temperature.

-

Wash the organic phase twice with water.

-

Remove the organic solvent under reduced pressure.

-

The resulting crude product can be further purified by recrystallization to yield tri-o-tolylphosphine.[1]

Diagram of the Grignard Synthesis Workflow

References

An In-Depth Technical Guide to Bis(tri-o-tolylphosphine)palladium(0) (CAS Number: 69861-71-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(tri-o-tolylphosphine)palladium(0), a pivotal catalyst in modern organic synthesis. This document details its chemical and physical properties, safety and handling protocols, synthesis, and its application in various palladium-catalyzed cross-coupling reactions, supported by experimental data and protocols.

Core Properties and Safety

Bis(tri-o-tolylphosphine)palladium(0) is a yellow, air-sensitive crystalline solid.[1][2] Due to its sensitivity to air, it requires storage under an inert atmosphere, such as nitrogen or argon, and should be handled using appropriate air-free techniques.[1]

Table 1: Physicochemical Properties of Bis(tri-o-tolylphosphine)palladium(0)

| Property | Value | Reference(s) |

| CAS Number | 69861-71-8 | [2] |

| Molecular Formula | C₄₂H₄₂P₂Pd | [2] |

| Molecular Weight | 715.15 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 220-225 °C | [1] |

| Solubility | Information not readily available, but typically soluble in organic solvents like toluene and THF. | |

| Stability | Air-sensitive | [3] |

Safety and Handling:

Bis(tri-o-tolylphosphine)palladium(0) is classified as harmful if swallowed and causes skin and eye irritation.[1] It may also cause respiratory irritation.[1] When handling this compound, personal protective equipment, including gloves, safety glasses, and a lab coat, is essential. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).[1]

Synthesis of Bis(tri-o-tolylphosphine)palladium(0)